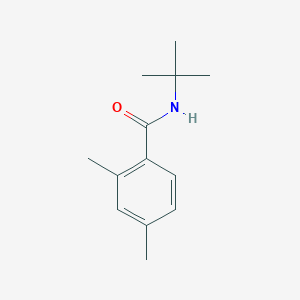![molecular formula C17H17FN2O4S B5787146 N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5787146.png)
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as ADAM-17 inhibitor, is a chemical compound that has gained much attention in scientific research due to its potential therapeutic applications. ADAM-17 is a transmembrane protein that plays a crucial role in the shedding of various cell surface proteins, including cytokines, growth factors, and receptors. The inhibition of ADAM-17 has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibits N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide by binding to its active site, thereby preventing the shedding of various cell surface proteins. This leads to the accumulation of various growth factors and cytokines on the cell surface, which can have both beneficial and detrimental effects depending on the disease context.
Biochemical and Physiological Effects:
The inhibition of N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide by N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to have various biochemical and physiological effects. In cancer therapy, N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibition has been shown to reduce tumor growth and metastasis by preventing the shedding of various growth factors and cytokines. In inflammatory and autoimmune disorders, N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibition has been shown to reduce inflammation by preventing the shedding of various pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide is its specificity for N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide. This allows for the selective inhibition of N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide without affecting other related proteins. However, a major limitation of this compound is its poor solubility in aqueous solutions, which can limit its use in in vitro and in vivo experiments.
Orientations Futures
There are several future directions for the research on N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide. One area of research is the development of more potent and selective N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitors with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibition in other diseases, including neurodegenerative disorders and cardiovascular diseases. Furthermore, the combination of N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibition with other therapies, such as chemotherapy and radiation therapy, should also be investigated to improve the efficacy of cancer therapy.
Méthodes De Synthèse
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide can be synthesized using a multistep process. The first step involves the synthesis of 3-acetylphenylboronic acid, which is then reacted with 5-bromo-2-fluorobenzoyl chloride in the presence of a palladium catalyst to obtain 3-acetyl-N-(5-bromo-2-fluorobenzoyl)phenylamine. This intermediate is then reacted with dimethyl sulfonamide and triethylamine to obtain the final product, N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer therapy. N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide is known to play a crucial role in the shedding of various growth factors and cytokines, which promote tumor growth and metastasis. Inhibition of N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to reduce tumor growth and metastasis in various preclinical models of cancer. Furthermore, N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibition has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer therapy, N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibition has also been investigated for its potential therapeutic benefits in various inflammatory and autoimmune disorders. N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide is known to be involved in the shedding of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-8. Inhibition of N-(3-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide has been shown to reduce inflammation in various preclinical models of inflammatory and autoimmune disorders.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11(21)12-5-4-6-13(9-12)19-17(22)15-10-14(7-8-16(15)18)25(23,24)20(2)3/h4-10H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIDAULMYMEXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)
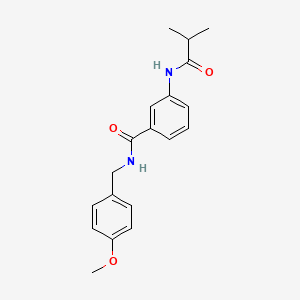
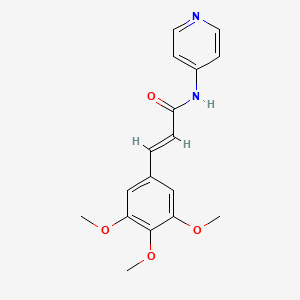
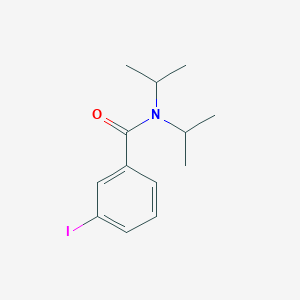
![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}acetate](/img/structure/B5787105.png)

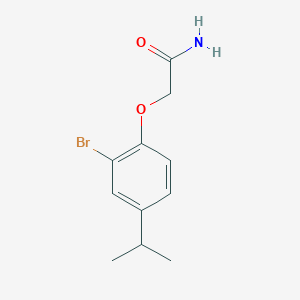
![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)
![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)
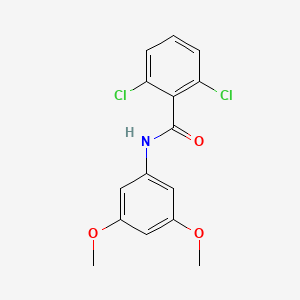
![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)
![5-ethoxy-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5787155.png)
